molecular formula C9H7F3N2O3 B14857827 3'-Nitro-4'-(trifluoromethyl)acetanilide

3'-Nitro-4'-(trifluoromethyl)acetanilide

Cat. No.: B14857827
M. Wt: 248.16 g/mol
InChI Key: PAEOCGFSTKGDJB-UHFFFAOYSA-N
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Description

3’-Nitro-4’-(trifluoromethyl)acetanilide is an organic compound with the molecular formula C9H7F3N2O3. It is a pale yellow solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its unique chemical properties, which make it valuable in different scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Nitro-4’-(trifluoromethyl)acetanilide typically involves the nitration of m-(trifluoromethyl)aniline followed by acetylation. The nitration is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The resulting nitro compound is then acetylated using acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

In industrial settings, the production of 3’-Nitro-4’-(trifluoromethyl)acetanilide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3’-Nitro-4’-(trifluoromethyl)acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Nitro-4’-(trifluoromethyl)acetanilide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Nitro-4’-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Nitro-4’-(trifluoromethyl)acetanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups makes it a valuable intermediate in various synthetic pathways and enhances its potential for diverse applications .

Properties

Molecular Formula

C9H7F3N2O3

Molecular Weight

248.16 g/mol

IUPAC Name

N-[3-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H7F3N2O3/c1-5(15)13-6-2-3-7(9(10,11)12)8(4-6)14(16)17/h2-4H,1H3,(H,13,15)

InChI Key

PAEOCGFSTKGDJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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